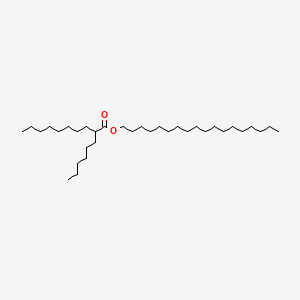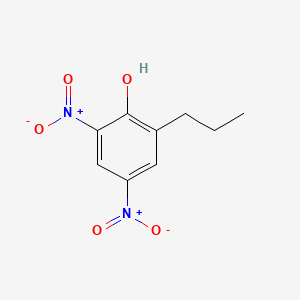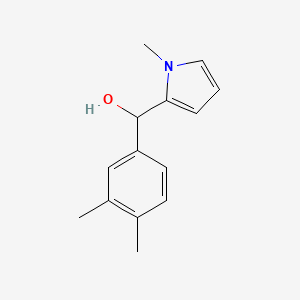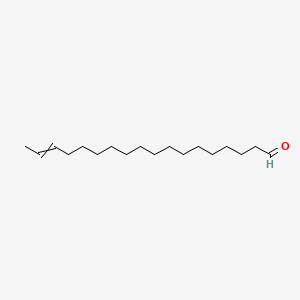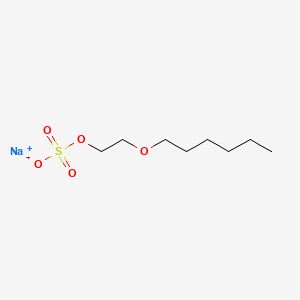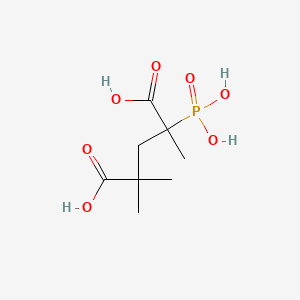
alpha-(Hexadecylamino)cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Hexadecylamino)cresol: is a chemical compound with the molecular formula C23H41NO . It is known for its unique structure, which includes a cresol moiety attached to a hexadecylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Hexadecylamino)cresol typically involves the alkylation of cresol with hexadecylamine. This reaction can be carried out under various conditions, but it generally requires a catalyst to facilitate the alkylation process. Common catalysts used include acids or bases, and the reaction is often conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation or crystallization, ensures the final product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-(Hexadecylamino)cresol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, electrophiles, solvents like dichloromethane or toluene.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Alpha-(Hexadecylamino)cresol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of alpha-(Hexadecylamino)cresol involves its interaction with cellular membranes and proteins. The hexadecylamino group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the cresol moiety can interact with various enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
- Ortho-Cresol (2-methylphenol)
- Meta-Cresol (3-methylphenol)
- Para-Cresol (4-methylphenol)
Comparison: Alpha-(Hexadecylamino)cresol is unique due to the presence of the long hexadecylamino chain, which imparts distinct physical and chemical properties compared to other cresols. This structural difference enhances its ability to interact with lipid membranes and makes it more hydrophobic, which can be advantageous in certain applications .
Propriétés
Numéro CAS |
68437-08-1 |
|---|---|
Formule moléculaire |
C23H41NO |
Poids moléculaire |
347.6 g/mol |
Nom IUPAC |
2-(heptadecylamino)phenol |
InChI |
InChI=1S/C23H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24-22-19-16-17-20-23(22)25/h16-17,19-20,24-25H,2-15,18,21H2,1H3 |
Clé InChI |
LYRILNVGKYVDDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCNC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



